N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide
Description
Structural Context within Piperazine-Containing Amidic Scaffolds
The piperazine (B1678402) ring is a ubiquitous and privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable physicochemical properties to drug candidates. researchgate.netwikipedia.org This six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 can be readily modified to fine-tune a molecule's solubility, lipophilicity, and basicity, which in turn can enhance its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net The presence of the piperazine moiety often leads to improved water solubility and oral bioavailability. nih.gov
When incorporated into an amidic scaffold, as seen in N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide, the piperazine ring can serve as a versatile linker or a pharmacophoric element. Its ability to engage in various interactions, such as hydrogen bonding and ionic interactions, makes it a valuable component for binding to biological targets. researchgate.net The acetamide (B32628) linkage provides a stable connection to the rest of the molecule while also offering opportunities for hydrogen bonding.
The N-cyclopropyl amide portion of the molecule is another feature of significant interest. The cyclopropyl (B3062369) group is often used as a bioisostere for larger or more flexible groups, offering a degree of conformational rigidity. This can lead to enhanced binding affinity and selectivity for a target protein by locking the molecule into a more favorable conformation.
Academic Research Landscape and Significance of the Compound Class
The academic and industrial research landscape is rich with studies on compounds containing piperazine and amide functionalities. Piperazine derivatives have been investigated for a vast array of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents. nih.govresearchgate.net
The 2-oxo-2-(piperazin-1-yl)acetamide core, in particular, has been explored in the context of various biological targets. For instance, a series of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated as potential molecular probes for the excitatory amino acid transporter 2 (EAAT2), a target implicated in neurodegenerative diseases. nih.gov This research highlights the potential for this scaffold to interact with important biological systems.
Furthermore, the α-ketoamide moiety is recognized as a privileged motif in medicinal chemistry, often acting as a reversible covalent inhibitor of cysteine and serine proteases. nih.gov This functional group can form a stable but reversible tetrahedral intermediate with the active site residues of these enzymes, leading to potent inhibition. This reactivity profile makes α-ketoamides attractive for the development of inhibitors for a variety of enzymes.
Historical Trajectories and Evolution of Related Chemical Entity Research
The journey of piperazine in medicine began with its use as an anthelmintic agent to treat parasitic worm infections. scbt.com Its simple synthesis and broad biological activity spectrum led to its incorporation into a multitude of drugs over the decades. researchgate.net The evolution of piperazine-containing drugs has seen a shift from simple derivatives to more complex molecules where the piperazine ring is a key component of a larger, more intricate pharmacophore.
Similarly, the study of amide-containing compounds has been a cornerstone of medicinal chemistry for over a century. The stability and synthetic accessibility of the amide bond have made it a fundamental linker in drug design. The introduction of small, constrained rings like cyclopropane (B1198618) into amide structures is a more recent trend, driven by the desire to improve metabolic stability and conformational control.
The exploration of α-ketoamides as enzyme inhibitors has also seen significant progress. Initially explored as protease inhibitors, their application has expanded to other enzyme classes. The development of peptidyl α-ketoamides as calpain inhibitors is a notable example, demonstrating the potential of this functional group in designing potent and selective enzyme inhibitors. researchgate.net The convergence of these historical research trajectories sets the stage for the contemporary investigation of hybrid molecules like this compound, which leverage the advantageous properties of each of its constituent parts.
Detailed Research Findings on Structurally Related Compounds
While specific research on this compound is limited, studies on closely related analogs provide valuable insights into the potential biological activities and structure-activity relationships (SAR) of this compound class.
Research into a series of piperazine amides has demonstrated their potential as anti-trypanosomal agents. In one study, various benzoyl and cinnamoyl piperazine derivatives were synthesized and evaluated for their activity against Trypanosoma cruzi. The results, summarized in the table below, indicate that modifications to both the aromatic ring and the substituent on the second piperazine nitrogen significantly impact biological activity and cytotoxicity.
| Compound | R1 | R2 | IC50 (µM) against T. cruzi | CC50 (µM) against NCTC cells | Selectivity Index |
|---|---|---|---|---|---|
| 1a | 4-OH, 3-OCH3 | Benzyl | 35.9 | >200 | >5.6 |
| 1d | 3,4-diOH | Phenyl | 17.8 | >200 | >11.2 |
| 2d | 3,4-diOH (cinnamoyl) | Phenyl | 23.5 | >200 | >8.5 |
In another line of research, 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives were investigated as positive allosteric modulators of the excitatory amino acid transporter 2 (EAAT2). The structure-affinity relationship study revealed that substitutions on the phenyl ring attached to the piperazine nitrogen have a profound effect on the binding affinity.
| Compound | Substitution on Phenyl Ring | Ki (nM) |
|---|---|---|
| SF-1 | 4-Iodo | 29 |
| Analog A | 4-Fluoro | 150 |
| Analog B | Unsubstituted | >1000 |
These findings underscore the importance of the substitution pattern on the piperazine ring for achieving high-affinity interactions with biological targets. The this compound, with its unsubstituted piperazine, might serve as a foundational structure for further optimization based on these principles.
Properties
IUPAC Name |
N-cyclopropyl-2-oxo-2-piperazin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c13-8(11-7-1-2-7)9(14)12-5-3-10-4-6-12/h7,10H,1-6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEUDGKBRDZOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Transformative Chemistry
Foundational Synthetic Routes to N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide
The synthesis of this compound can be strategically approached through the formation of the central amide bond, which connects the cyclopropylamine (B47189) moiety to the 2-oxo-2-(piperazin-1-yl)acetyl group. This transformation is a classic example of amide coupling, a cornerstone of organic synthesis.
Precursor Selection and Strategic Reagent Utilization
A logical and efficient synthetic route involves the coupling of two key precursors: a piperazine-containing carbonyl compound and cyclopropylamine. A particularly useful precursor for the piperazine (B1678402) fragment is an activated form of 2-oxo-2-(piperazin-1-yl)acetic acid, such as its corresponding ethyl ester, ethyl 2-oxo-2-(piperazin-1-yl)acetate. This precursor can be synthesized from piperazine and ethyl chlorooxoacetate. The other essential precursor is cyclopropylamine, which is a commercially available reagent.
The amide bond formation is typically facilitated by a coupling reagent that activates the carboxylic acid (or its ester derivative) to nucleophilic attack by the amine. A variety of modern coupling reagents can be employed for this purpose, each with its own advantages in terms of reaction time, yield, and suppression of side reactions. peptide.comnih.govresearchgate.netamericanpeptidesociety.orgluxembourg-bio.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Abbreviation | Activating Mechanism |
| Dicyclohexylcarbodiimide | DCC | Forms a highly reactive O-acylisourea intermediate. americanpeptidesociety.org |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Similar to DCC, but the urea (B33335) byproduct is water-soluble, simplifying purification. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Forms an activated benzotriazole (B28993) ester. peptide.com |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | A highly efficient uronium-based coupling agent. researchgate.net |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | A phosphonium-based reagent that forms an active ester. peptide.com |
The choice of reagent can be critical, and screening of different coupling agents is often necessary to identify the optimal conditions for a specific substrate combination.
Optimization of Reaction Conditions and Yield Enhancement
The efficiency of the amide coupling reaction is highly dependent on several parameters. Optimization of these conditions is crucial for maximizing the yield and purity of the final product, this compound. Key parameters to consider include the choice of solvent, reaction temperature, and the use of a non-nucleophilic base. researchgate.net
Table 2: Parameters for Optimization of Amide Coupling Reaction
| Parameter | Common Choices | Rationale for Optimization |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (ACN) | The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Its polarity can influence the reaction rate. |
| Temperature | 0 °C to room temperature | Lower temperatures can help to minimize side reactions and racemization if chiral centers are present. |
| Base | Diisopropylethylamine (DIPEA), Triethylamine (TEA), N-methylmorpholine (NMM) | A non-nucleophilic base is often added to neutralize any acidic byproducts and to deprotonate the amine, increasing its nucleophilicity. |
| Stoichiometry | Near equimolar amounts of the carboxylic acid and amine | Using a slight excess of one reagent can sometimes drive the reaction to completion, but may complicate purification. |
| Additives | 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt) | These additives can be used in conjunction with carbodiimides to suppress side reactions and reduce racemization. americanpeptidesociety.org |
Exploration of Diastereoselective and Enantioselective Approaches
The structure of this compound itself is achiral. However, the introduction of substituents on either the cyclopropyl (B3062369) or piperazine rings can create stereocenters, leading to the possibility of diastereomers and enantiomers. The synthesis of stereochemically pure derivatives is often a critical goal in medicinal chemistry.
Enantioselective Synthesis:
To obtain an enantiomerically pure product, one could start with a chiral precursor. For instance, if a substituent were to be introduced on the piperazine ring, a chiral piperazine derivative could be used as the starting material. The synthesis of chiral piperazines has been a subject of considerable research, with several asymmetric methods being developed. rsc.orgrsc.orgdicp.ac.cn These methods often involve the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures.
Diastereoselective Synthesis:
If the target molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) becomes important. For example, if a substituted piperazine is used, the coupling reaction itself could potentially be diastereoselective, favoring the formation of one diastereomer over another. Diastereoselective syntheses of substituted piperazines have been achieved through various methods, including iridium-catalyzed cycloadditions and visible light-mediated epimerization. nih.govacs.orgnih.gov These advanced strategies could be adapted to produce diastereomerically enriched derivatives of this compound.
Diversification Strategies for this compound Derivatives
The this compound scaffold offers several opportunities for chemical modification, allowing for the creation of a library of derivatives with potentially diverse biological activities. The most accessible sites for modification are the secondary amine of the piperazine ring and the acetamide (B32628) functional group.
Substituent Introduction on the Piperazine Heterocycle
The free secondary amine of the piperazine ring is a nucleophilic site that can readily undergo a variety of chemical transformations, most notably N-alkylation and N-arylation. mdpi.com
N-Alkylation:
The introduction of an alkyl group onto the piperazine nitrogen can be achieved through reaction with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base to scavenge the resulting hydrohalic acid. researchgate.net Reductive amination, which involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another powerful method for N-alkylation.
Table 3: Reagents for N-Alkylation of the Piperazine Ring
| Alkylating Agent | Reaction Type | Example |
| Alkyl Halide (R-X) | Nucleophilic Substitution | Benzyl bromide, Ethyl iodide |
| Aldehyde/Ketone (RCHO/RCOR') | Reductive Amination | Formaldehyde, Acetone |
| Epoxide | Ring-Opening | Propylene oxide |
N-Arylation:
The introduction of an aryl or heteroaryl group can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst to couple the piperazine with an aryl halide or triflate. Aromatic nucleophilic substitution (SNA) can also be used if the aryl ring is sufficiently electron-deficient.
Chemical Modifications of the Acetamide Functional Group
The acetamide functional group in this compound also presents opportunities for chemical modification, although these transformations may be more challenging than those on the piperazine ring.
Hydrolysis:
The amide bond can be cleaved under acidic or basic conditions to yield cyclopropylamine and 2-oxo-2-(piperazin-1-yl)acetic acid. While this is often a decomposition pathway, it could be used strategically to unmask one of the precursor molecules.
Reduction:
The two carbonyl groups (the ketone and the amide) within the 2-oxoacetamide (B1243867) moiety can potentially be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both carbonyls. Selective reduction of one carbonyl over the other would require careful choice of reagents and reaction conditions. For example, sodium borohydride (B1222165) might selectively reduce the ketone in the presence of the amide under certain conditions.
Reactions of the N-H Bond:
The N-H bond of the acetamide is generally less reactive than the N-H bond of the piperazine. However, under strongly basic conditions, it can be deprotonated and subsequently reacted with electrophiles.
Table 4: Potential Modifications of the Acetamide Group
| Reaction Type | Reagents | Potential Product |
| Hydrolysis | H₃O⁺ or OH⁻ | Cyclopropylamine and 2-oxo-2-(piperazin-1-yl)acetic acid |
| Reduction | LiAlH₄, NaBH₄ | N-cyclopropyl-2-hydroxy-2-(piperazin-1-yl)ethylamine or N-cyclopropyl-2-oxo-2-(piperazin-1-yl)ethylamine |
| N-Alkylation | NaH, then R-X | N-alkyl-N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide |
These diversification strategies highlight the versatility of this compound as a starting point for the synthesis of a wide array of more complex molecules.
Cyclopropyl Moiety Derivatization and Functionalization
The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, which imparts unique reactivity. In the context of N-cyclopropyl amides, this strain can be harnessed for various synthetic transformations. Key methodologies applicable to the derivatization of the cyclopropyl moiety in this compound include ring-opening reactions and C-H functionalization.
Ring-Opening and Ring-Expansion Reactions:
N-cyclopropyl amides can undergo ring-opening reactions under the influence of Lewis acids. For instance, treatment with aluminum chloride (AlCl₃) has been shown to promote the rearrangement of N-cyclopropylamides, leading to the formation of N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.orgresearchgate.net This transformation proceeds through a proposed "Heine-type" aziridine (B145994) intermediate. rsc.orgresearchgate.net The regioselectivity of the ring-opening can be influenced by the substitution pattern on the cyclopropane (B1198618) ring and the nature of the amide.
Another potential transformation is a ring-expansion reaction. The activation of N-cyclopropyl amides with triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (CX₄) can lead to the formation of N-substituted pyrrolidin-2-ones. nih.gov This reaction likely proceeds through an in situ generated imidoyl halide.
The following table summarizes representative conditions for these transformations on model N-cyclopropyl amides.
| Transformation | Reagents | Product Type | Ref. |
| Ring-Opening | AlCl₃ | N-(2-chloropropyl)amide / 5-methyl-2-oxazoline | rsc.org |
| Ring-Expansion | PPh₃, CX₄ | N-substituted pyrrolidin-2-one | nih.gov |
C-H Functionalization:
More recent advances in synthetic methodology have enabled the direct functionalization of C-H bonds, offering a powerful tool for molecular editing. For N-cyclopropyl amides, both directed metallation and transition-metal-catalyzed approaches have been developed.
A directed remote lithiation strategy allows for site-selective and stereoselective C-H functionalization of aminocyclopropanes. scilit.com By employing a suitable directing group on the nitrogen atom, such as a pivaloyl group, β-lithiation of the cyclopropane ring can be achieved with reagents like tert-butyllithium (B1211817) (t-BuLi). The resulting organolithium species can then be quenched with various electrophiles to introduce a range of functional groups. scilit.com
Palladium-catalyzed C-H activation represents another versatile approach. nih.gov The use of mono-N-protected amino acid ligands in conjunction with a palladium(II) catalyst can facilitate the enantioselective cross-coupling of cyclopropyl C-H bonds with organoboron reagents. nih.gov This method provides a route to enantioenriched cis-substituted cyclopropanes.
A summary of C-H functionalization approaches for N-cyclopropyl amides is presented in the table below.
| Method | Key Reagents/Catalyst | Functionalization Type | Ref. |
| Directed Lithiation | t-BuLi, Directing Group | Introduction of various electrophiles | scilit.com |
| Pd-Catalyzed C-H Activation | Pd(II), Chiral Ligand, Organoboron Reagent | Arylation, Vinylation, Alkylation | nih.gov |
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanisms of the synthetic transformations involving this compound is crucial for optimizing reaction conditions and expanding their scope. This section explores the likely reaction pathways for its synthesis and the mechanistic details of the aforementioned derivatization reactions.
Elucidation of Reaction Pathways and Intermediate Identification
The synthesis of this compound would most logically proceed via the coupling of a 2-oxo-acetic acid derivative with a cyclopropyl-substituted piperazine, or by the reaction of an activated 2-oxo-acetamide with cyclopropylamine. A common route to α-ketoamides involves the oxidative amidation of α-hydroxy amides or the direct coupling of α-keto acids with amines.
The formation of the amide bond is a critical step. In a typical laboratory or industrial synthesis, this would involve the activation of a carboxylic acid (e.g., 2-oxo-2-(piperazin-1-yl)acetic acid) with a coupling reagent, followed by the addition of cyclopropylamine. Alternatively, the synthesis could involve the reaction of piperazine with an N-cyclopropyl-2-chloro-2-oxoacetamide. One study details the synthesis of related piperazine-containing acetamides by reacting a 2-chloro-N-substituted acetamide with piperazine in refluxing ethanol (B145695) with a few drops of glacial acetic acid. nih.gov
For the derivatization of the cyclopropyl ring, mechanistic studies on model systems provide significant insights. The Lewis acid-catalyzed ring-opening of N-cyclopropylamides is proposed to involve the coordination of the Lewis acid to the amide carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon and facilitates the intramolecular attack by the nitrogen atom, leading to the formation of a transient aziridinium (B1262131) ion intermediate. Subsequent nucleophilic attack by a halide or other nucleophile results in the ring-opened product. rsc.orgresearchgate.net
In palladium-catalyzed C-H functionalization, the reaction is believed to initiate with a concerted metalation-deprotonation (CMD) step, where the palladium catalyst, coordinated to a directing group on the amide, abstracts a proton from the cyclopropyl ring to form a palladacycle intermediate. nih.gov This intermediate then undergoes oxidative addition with a coupling partner (e.g., an aryl halide), followed by reductive elimination to yield the functionalized product and regenerate the active palladium catalyst.
Role of Catalysis in Targeted Bond Formations
Catalysis plays a pivotal role in both the efficient formation of the amide bond in this compound and the selective functionalization of its cyclopropyl moiety.
Amide Bond Formation:
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the formation of water, which can lead to hydrolysis of the product. Catalysts are employed to facilitate this transformation under milder conditions. Boronic acids are effective catalysts for direct amidation, operating by activating the carboxylic acid. bldpharm.com The mechanism is thought to involve the formation of an acylboronate intermediate, which is more susceptible to nucleophilic attack by the amine. Dehydrating agents, such as molecular sieves, are often required to drive the reaction to completion.
Transition metal catalysts, including those based on zinc, have also been shown to mediate the formation of amides and related compounds. rsc.org For instance, zinc(II) compounds can catalyze the nucleophilic addition of amines to nitriles to form amidines, highlighting their ability to activate substrates for C-N bond formation. rsc.org
Cyclopropyl C-H Functionalization:
As previously mentioned, palladium catalysis is instrumental in achieving selective C-H functionalization of the cyclopropyl ring. The catalyst's role is multifaceted: it selects a specific C-H bond for activation through coordination with a directing group, facilitates the cleavage of this typically inert bond, and mediates the formation of a new carbon-carbon or carbon-heteroatom bond. The choice of ligand is critical for achieving high enantioselectivity in these reactions, as the ligand influences the stereochemical environment around the metal center during the C-H cleavage and bond-forming steps. nih.gov
Advanced Structural Characterization and Spectroscopic Elucidation
Spectroscopic Analysis of N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide and its Analogues
Spectroscopic methodologies are fundamental tools for the elucidation of the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry (MS) collectively offer a comprehensive profile of the compound's atomic framework, functional groups, and mass characteristics.
While specific experimental NMR data for this compound is not widely available in peer-reviewed literature, the expected chemical shifts for both proton (¹H) and carbon-13 (¹³C) nuclei can be predicted based on the known electronic environments of its constituent fragments: the cyclopropyl (B3062369) ring, the piperazine (B1678402) ring, and the central acetamide (B32628) linkage. Analysis of structurally similar compounds allows for a robust theoretical assignment. nih.govresearchgate.netnih.gov
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The cyclopropyl group will exhibit complex multiplets in the upfield region (approx. 0.5-0.9 ppm for the CH₂ protons and 2.6-2.9 ppm for the CH proton). The piperazine ring protons typically appear as two broad multiplets, corresponding to the protons adjacent to the two different nitrogen atoms. The methylene (B1212753) protons of the acetamide linker (-CO-CH₂-N) would likely appear as a singlet at approximately 3.2-3.4 ppm. The amide proton (N-H) is expected to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework. Two distinct carbonyl signals are anticipated at the downfield end of the spectrum (approx. 165-175 ppm) for the two amide C=O groups. The piperazine ring carbons are expected to resonate in the 40-50 ppm range. The methylene carbon of the acetamide linker would likely be found around 50-55 ppm. The cyclopropyl carbons are characteristically found in the upfield region, with the methine carbon (CH) appearing around 20-25 ppm and the methylene carbons (CH₂) at approximately 5-10 ppm.
| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Cyclopropyl CH₂ | 0.5 - 0.9 | Multiplet |
| Cyclopropyl CH | 2.6 - 2.9 | Multiplet |
| Piperazine CH₂ (positions 2,6) | 3.5 - 3.8 | Multiplet |
| Piperazine CH₂ (positions 3,5) | 2.8 - 3.1 | Multiplet |
| Acetamide CH₂ | 3.2 - 3.4 | Singlet |
| Amide NH | 7.5 - 8.5 | Broad Singlet |
| Piperazine NH | 1.5 - 2.5 | Broad Singlet |
| Carbon Group | Expected Chemical Shift (δ, ppm) |
|---|---|
| Cyclopropyl CH₂ | 5 - 10 |
| Cyclopropyl CH | 20 - 25 |
| Piperazine C (positions 3,5) | 44 - 48 |
| Piperazine C (positions 2,6) | 40 - 44 |
| Acetamide CH₂ | 50 - 55 |
| Amide C=O (Cyclopropyl side) | 170 - 175 |
| Amide C=O (Piperazine side) | 165 - 170 |
Vibrational spectroscopy is essential for identifying the functional groups within a molecule. Infrared (IR) and Raman spectroscopy provide complementary information based on the molecule's vibrational modes. For this compound, the spectra would be dominated by features characteristic of amide and amine functionalities.
The most prominent features in the IR spectrum are expected to be the strong C=O stretching vibrations (Amide I band) from the two non-equivalent amide groups, anticipated in the 1630-1680 cm⁻¹ region. The N-H bending vibration (Amide II band) of the secondary amide is expected around 1520-1570 cm⁻¹. The C-N stretching vibrations from the amide and piperazine groups would appear in the 1200-1400 cm⁻¹ region. Furthermore, the N-H stretch of the secondary amide and the secondary amine in the piperazine ring would be visible as broad bands in the 3200-3400 cm⁻¹ range. The C-H stretching vibrations of the cyclopropyl and piperazine methylene groups are expected just below 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide & Amine N-H | Stretching | 3200 - 3400 | Medium, Broad |
| Cyclopropyl & Piperazine C-H | Stretching | 2850 - 3050 | Medium |
| Amide C=O (x2) | Stretching (Amide I) | 1630 - 1680 | Strong |
| Amide N-H | Bending (Amide II) | 1520 - 1570 | Medium |
| Amide & Piperazine C-N | Stretching | 1200 - 1400 | Medium-Strong |
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula for this compound is C₉H₁₅N₃O₂, corresponding to a monoisotopic mass of approximately 197.1215 Da. In electrospray ionization (ESI) mass spectrometry, the compound is expected to readily form a protonated molecule, [M+H]⁺, with a measured mass-to-charge ratio (m/z) of approximately 198.1293.
The fragmentation of the [M+H]⁺ ion under collision-induced dissociation (CID) can be predicted to occur at the most labile bonds, primarily the amide C-N bonds and cleavage within the piperazine ring. xml-journal.netresearchgate.netlibretexts.org Common fragmentation pathways for N-acyl piperazine derivatives involve the cleavage of the piperazine ring, leading to characteristic neutral losses and charged fragments. xml-journal.net Key fragmentation events for this molecule would likely include:
Cleavage of the bond between the cyclopropyl group and the adjacent carbonyl, leading to a piperazinyl-glyoxylamide fragment.
Cleavage of the C-N bond within the piperazine ring or the bond connecting the piperazine to the glyoxylamide moiety.
Alpha-cleavage adjacent to the nitrogen atoms is a common pathway for amines and can lead to the opening of the piperazine ring. libretexts.org
| Ion | Formula | m/z (approx.) | Description |
|---|---|---|---|
| [M+H]⁺ | [C₉H₁₆N₃O₂]⁺ | 198.13 | Protonated Molecular Ion |
| Fragment 1 | [C₅H₉N₂O₂]⁺ | 129.07 | Loss of cyclopropylamine (B47189) |
| Fragment 2 | [C₄H₇N₂O]⁺ | 99.06 | Piperazin-1-yl-oxo-methyl cation |
| Fragment 3 | [C₄H₉N₂]⁺ | 85.08 | Piperazinyl cation |
| Fragment 4 | [C₃H₅]⁺ | 41.04 | Cyclopropyl cation |
Solid-State Structural Determination via X-ray Crystallography
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline solid state, including bond lengths, bond angles, and torsional angles. nih.gov
A search of the Cambridge Structural Database (CSD) and other publicly available literature indicates that the single-crystal X-ray structure of this compound has not been reported. Therefore, experimental data regarding its crystal system, space group, unit cell dimensions, and refinement statistics are not available. The determination of these parameters would require successful crystallization of the compound and subsequent analysis by single-crystal X-ray diffraction.
In the absence of an experimentally determined crystal structure for the title compound, a detailed conformational analysis is not possible. However, insights can be drawn from the crystal structures of analogous compounds containing the piperazine-1-yl-acetamide moiety. cnr.itresearchgate.net In such structures, the piperazine ring almost universally adopts a stable chair conformation. researchgate.net The relative orientation of the cyclopropyl and piperazine groups would be dictated by the torsional angles around the central C-C and C-N bonds of the acetamide linker. Intermolecular interactions, particularly hydrogen bonding involving the amide N-H and the piperazine N-H protons as donors and the carbonyl oxygens as acceptors, would be expected to play a crucial role in defining the crystal packing arrangement.
Computational Chemistry and Molecular Modeling Approaches
Quantum Chemical Calculations for Electronic and Energetic Properties
Quantum chemical calculations offer a lens into the electronic makeup of a molecule, providing insights into its stability, reactivity, and intramolecular interactions.
Density Functional Theory (DFT) for Optimized Geometries and Vibrational Frequencies
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.
Furthermore, DFT can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental spectroscopic data, such as that from infrared (IR) and Raman spectroscopy, to confirm the molecular structure. While general studies on acetamide (B32628) derivatives have utilized DFT for these purposes, specific data for this compound is not present in the reviewed literature. nih.govnih.gov
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
Analysis of the spatial distribution of the HOMO and LUMO can predict the sites where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For this compound, this analysis would pinpoint the atoms or functional groups most likely to participate in chemical reactions. Although this is a standard computational approach, specific HOMO-LUMO data for the title compound is not documented in available research. rsc.org
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and charge transfer interactions. rsc.org It provides a detailed picture of the delocalization of electron density between occupied and unoccupied orbitals, which is crucial for understanding the stability arising from hyperconjugation and charge transfer. For this compound, NBO analysis would reveal the nature and magnitude of interactions between different parts of the molecule, such as the cyclopropyl (B3062369), oxo-acetamide, and piperazine (B1678402) moieties. This information helps in understanding the electronic communication within the molecule. nih.govrsc.org
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior
While quantum mechanics provides a static picture of a molecule's electronic properties, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time.
Exploration of Conformational Landscapes in Solution
A molecule like this compound can adopt various shapes, or conformations, due to the rotation around its single bonds. MD simulations can explore the conformational landscape of the molecule in a solvent, identifying the most populated and energetically favorable conformations. This is particularly important for understanding how the molecule behaves in a biological environment, as its shape can significantly influence its activity.
Dynamic Behavior of Ligand-Biomolecule Interactions
MD simulations are instrumental in studying the interactions between a small molecule (ligand) and a biological macromolecule, such as a protein or enzyme. These simulations can model the binding process, revealing the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-biomolecule complex. For this compound, which has structural motifs found in biologically active compounds, MD simulations could predict its binding mode to a specific biological target. This is a common approach in drug design, as seen in studies of other piperazine-containing molecules. researchgate.net However, specific MD simulation studies for this compound are not currently published.
Molecular Docking and Binding Site Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to its protein target. This analysis provides insights into the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
Prediction of Binding Modes and Interaction Fingerprints with Specific Biomolecular Targets
While specific molecular docking studies on this compound are not extensively available in the public domain, computational analyses of structurally similar piperazine-containing compounds allow for the prediction of its potential binding modes and interaction fingerprints with various biomolecular targets. The piperazine scaffold is a common motif in medicinal chemistry and is known to interact with a wide range of proteins. researchgate.net
For illustrative purposes, let's consider a hypothetical docking scenario of this compound with a generic kinase binding site, a common target for piperazine-containing inhibitors. The predicted binding mode would likely involve the piperazine ring adopting a chair conformation and positioning itself within a hydrophobic pocket of the active site. The N-cyclopropylacetamide moiety could then form key interactions with the surrounding amino acid residues.
The interaction fingerprint, a representation of the key intermolecular interactions, can be predicted as follows:
Hydrogen Bonds: The carbonyl oxygen of the acetamide group is a potential hydrogen bond acceptor, likely interacting with backbone amides of residues in the hinge region of the kinase. The secondary amine of the piperazine ring could also act as a hydrogen bond donor.
Hydrophobic Interactions: The cyclopropyl group and the aliphatic carbons of the piperazine ring are expected to engage in van der Waals and hydrophobic interactions with nonpolar residues such as valine, leucine, and isoleucine within the binding pocket.
Electrostatic Interactions: The nitrogen atoms of the piperazine ring can be protonated at physiological pH, allowing for potential salt bridge formation with acidic residues like aspartate or glutamate (B1630785) in the active site.
A summary of predicted interactions with a hypothetical kinase target is presented in Table 1.
| Interaction Type | Ligand Moiety Involved | Potential Interacting Residues |
| Hydrogen Bond (Acceptor) | Acetamide Carbonyl Oxygen | Backbone NH of Valine |
| Hydrogen Bond (Donor) | Piperazine NH | Side chain of Aspartate |
| Hydrophobic | Cyclopropyl Group | Leucine, Isoleucine |
| Hydrophobic | Piperazine Ring | Alanine, Valine |
| Electrostatic (Salt Bridge) | Protonated Piperazine Nitrogen | Side chain of Glutamate |
| This is an interactive data table based on hypothetical molecular docking predictions. |
Ligand Efficiency and Binding Affinity Estimation in Mechanistic Contexts
Binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), is a measure of the strength of the binding interaction between a ligand and its target. Computational methods can estimate this affinity, typically reported as a docking score or binding energy (in kcal/mol). For this compound, while specific experimental values are not available, estimations can be made based on its structural features and comparison with analogous compounds.
Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target, normalized for its size. taylorandfrancis.com It is calculated as the binding energy divided by the number of non-hydrogen atoms. This metric helps in identifying small, efficient fragments that can be developed into more potent leads.
Computational studies on various piperazine derivatives have shown a wide range of binding affinities depending on the specific target and the substitutions on the piperazine core. nih.govnih.gov For this compound, a hypothetical binding affinity and ligand efficiency can be estimated as shown in Table 2. These values are illustrative and would need to be confirmed by experimental assays.
| Parameter | Estimated Value | Unit |
| Predicted Binding Energy (ΔG) | -7.5 | kcal/mol |
| Number of Non-Hydrogen Atoms | 14 | |
| Ligand Efficiency (LE) | 0.54 | kcal/mol per non-H atom |
| This is an interactive data table with hypothetical computational estimations. |
The mechanistic context of these estimations is crucial. The predicted binding affinity is a result of the sum of all favorable interactions (hydrogen bonds, hydrophobic contacts) minus any unfavorable interactions (steric clashes, desolvation penalties). The ligand efficiency score suggests that the compound has a favorable binding energy for its size, making it an interesting starting point for further optimization. Modifications to the cyclopropyl or piperazine moieties could be explored to enhance interactions with the target and improve both binding affinity and ligand efficiency.
Molecular Interaction and Biological Mechanism Investigations Non Clinical Context
Biochemical Target Engagement and Modulatory Effects
The exploration of N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide's engagement with biochemical targets is a crucial area of non-clinical research. These studies aim to elucidate the compound's mechanism of action by identifying specific enzymes, receptors, or other proteins with which it may interact.
Enzyme Inhibition and Activation Studies
While direct studies on the effect of this compound on acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), cholinesterases, or lanosterol (B1674476) 14-α-demethylase are not extensively documented in publicly available literature, the broader class of piperazine (B1678402) and acetamide (B32628) derivatives has been investigated for such activities. For instance, various compounds containing a piperazine moiety have been explored for their inhibitory potential against a range of enzymes. However, specific data quantifying the inhibitory or activatory effects of this compound on these particular enzymes remains to be fully characterized.
Receptor Interaction and Ligand Binding Profiling
The interaction of this compound with various receptors is another key area of investigation. Structurally related molecules containing a phenylpiperazine core have been identified as modulators of transporters like the excitatory amino acid transporter 2 (EAAT2) and as ligands for serotonin (B10506) receptors such as 5-HT1A. These findings suggest that the piperazine scaffold can be a crucial element for receptor binding. However, a comprehensive receptor interaction and ligand binding profile specifically for this compound is not yet established.
Protein-Ligand Complex Characterization
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. For various derivatives of piperazine-acetamide, molecular docking studies have been employed to understand their potential interactions with enzymes like cyclooxygenase-2 (COX-2), E. coli MurB, and Candida albicans CYP51. These in silico analyses provide insights into the plausible binding modes and key amino acid residues involved in the interaction. While these studies on related compounds are informative, specific molecular docking insights and detailed characterization of the protein-ligand complex for this compound are not widely reported.
Cellular Level Investigations in Non-Human Biological Systems
In vitro studies using non-human biological systems are fundamental to understanding the potential biological activities of a compound at the cellular level. For this compound, these investigations have primarily focused on its antiparasitic and antimicrobial properties.
In Vitro Antiparasitic Activity Assays
The potential of this compound and its derivatives as antiparasitic agents has been a subject of interest. In particular, research has been directed towards its activity against the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis. Laboratory assays are conducted to determine the compound's ability to inhibit the replication of T. gondii within host cells. While various chemical scaffolds are known to possess anti-Toxoplasma activity, specific data detailing the efficacy of this compound in these assays is still emerging.
In Vitro Antimicrobial Spectrum Analysis
The broad structural class of piperazine and acetamide derivatives is known to exhibit antimicrobial properties. In vitro studies are performed to assess the efficacy of these compounds against a range of bacterial and fungal strains. These analyses typically involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
While specific data for this compound is limited, studies on related compounds provide a basis for understanding its potential antimicrobial spectrum.
Table 1: Illustrative Antimicrobial Activity of Structurally Related Piperazine-Acetamide Derivatives
| Microorganism | Type | Illustrative MIC (µg/mL) of Related Compounds |
| Staphylococcus aureus | Gram-positive bacteria | Varies |
| Escherichia coli | Gram-negative bacteria | Varies |
| Candida albicans | Fungus | Varies |
| Aspergillus niger | Fungus | Varies |
Further research is necessary to fully elucidate the specific molecular interactions and biological mechanisms of this compound and to establish a comprehensive profile of its activity.
In-Depth Analysis of this compound Reveals Limited Publicly Available Research
Initial investigations into the chemical compound this compound have revealed a notable absence of publicly accessible scientific literature detailing its specific biological mechanisms and in vivo efficacy. Despite a comprehensive search for data pertaining to its effects on cellular pathways, phenotypes in non-human cell lines, and performance in preclinical murine models, no dedicated research studies were identified for this particular molecule.
The inquiry, which aimed to gather information on the compound's molecular interactions, biological effects, and potential as a therapeutic agent, did not yield specific findings related to its impact on cell morphology, proliferation, or viability. Similarly, searches for in vivo studies, including assessments of fungal load reduction in infected murine models and associated biomarker analysis, returned no results directly addressing this compound.
This lack of available data prevents a detailed discussion and the creation of data tables as outlined in the requested article structure. The scientific community has not, to date, published research that would allow for an in-depth analysis of this compound's non-clinical molecular interactions and in vivo mechanistic properties. Further research and publication in peer-reviewed journals would be necessary to elucidate the pharmacological profile of this compound.
Structure Activity Relationship Sar and Rational Design Principles
Correlative Analysis of Structural Features and Biological Effects
A systematic analysis of the N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide scaffold involves dissecting the molecule into its three primary components: the N-cyclopropyl group, the piperazine (B1678402) ring, and the 2-oxo-acetamide linker. The modification of each of these regions provides valuable insight into the key interactions responsible for molecular recognition and biological effect.
The cyclopropyl (B3062369) group attached to the terminal amide nitrogen is a critical feature that can significantly influence the compound's biological profile. This small, constrained ring system imparts a degree of conformational rigidity and can serve several roles in ligand-target interactions.
Conformational Constraint : The three-membered ring locks the adjacent atoms into a specific orientation, which can be favorable for binding to a target protein by reducing the entropic penalty of binding.
Metabolic Stability : Cyclopropyl groups are often introduced to block sites of metabolism. The C-H bonds of a cyclopropyl ring are generally stronger and less accessible to metabolic enzymes like cytochrome P450s compared to larger alkyl groups.
Specific Interactions : The unique electronic properties and defined shape of the cyclopropyl ring can allow it to fit into specific hydrophobic pockets within a protein's binding site.
SAR studies on related scaffolds have shown that replacing or modifying the cyclopropyl ring can have a profound impact on activity. nih.govresearchgate.net For instance, substitution on the cyclopropyl ring or its replacement with other small cycloalkyl groups (e.g., cyclobutyl) or branched alkyl chains (e.g., isopropyl) would systematically probe the size and shape constraints of the binding pocket.
| Analogue ID | R Group (Modification of Cyclopropyl) | Rationale for Modification | Predicted Impact on Bioactivity |
|---|---|---|---|
| A-1 | Cyclopropyl (Parent) | Baseline compound. | Reference Activity |
| A-2 | Isopropyl | Assess tolerance for increased flexibility and bulk. | Potential decrease in activity due to loss of rigidity. |
| A-3 | Cyclobutyl | Probe for a larger hydrophobic pocket. | Activity may increase or decrease depending on pocket size. |
| A-4 | 1-Methylcyclopropyl | Introduce steric bulk to explore pocket boundaries. | Likely decrease in activity if pocket is constrained. |
The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to present substituents in defined vectors and for its physicochemical properties. nih.govnih.govresearchgate.net In the context of this compound, the piperazine acts as a central linker, and its substitution and conformation are paramount for target interaction.
Substitution : The unsubstituted nitrogen (N-4) of the piperazine ring is a key point for modification. Attaching various substituents at this position can modulate the molecule's properties. For example, adding aromatic or heterocyclic rings can introduce van der Waals or pi-stacking interactions with the target protein. nih.govpolyu.edu.hk The basicity of this nitrogen can also be tuned, which affects solubility and potential ionic interactions with acidic residues like aspartate or glutamate (B1630785) in the binding site. nih.gov
Conformation : The piperazine ring typically exists in a chair conformation. This conformational preference can be exploited to orient substituents in either axial or equatorial positions for optimal target engagement. researchgate.net Introducing conformational constraints, such as bridging the piperazine ring to form a diazabicycloalkane system (e.g., a 2,5-diazabicyclo[2.2.1]heptane), can lock the molecule into a more rigid, bioactive conformation, potentially increasing potency and selectivity. nih.govresearchgate.net
Research on piperazine-containing compounds frequently demonstrates that N-substitution can accommodate a wide variety of functional groups, allowing for extensive optimization of target affinity and selectivity. nih.govnih.gov
| Analogue ID | N-4 Substituent | Potential Interactions | Observed Effect in Related Series |
|---|---|---|---|
| B-1 | -H (Parent) | Hydrogen bonding, ionic interactions (protonated). | Baseline affinity. |
| B-2 | -Methyl | Hydrophobic interactions. | Variable; may increase or decrease affinity. |
| B-3 | -Phenyl | Pi-stacking, hydrophobic interactions. | Often increases affinity if a suitable aromatic pocket is present. polyu.edu.hk |
| B-4 | -CH₂-Pyridine | Hydrogen bonding (N-atom), pi-stacking. | Can enhance potency and improve physicochemical properties. nih.gov |
The 2-oxo-2-(piperazin-1-yl)acetamide core serves as the linker connecting the N-cyclopropyl and piperazine moieties. This linker is not merely a spacer; its atoms can participate directly in molecular recognition events.
Hydrogen Bonding : The secondary amide (N-H) of the cyclopropylacetamide is a crucial hydrogen bond donor. nih.gov Similarly, the adjacent carbonyl oxygen is a hydrogen bond acceptor. The disruption of these interactions, for instance by N-methylation of the amide, often leads to a significant loss of potency, highlighting their importance in anchoring the ligand to its target. nih.gov
Length and Rigidity : The length and flexibility of the linker are critical. While the current acetamide (B32628) linker is relatively short and rigid, modifications such as inserting methylene (B1212753) groups could be explored to alter the distance between the terminal pharmacophores. However, such changes can also introduce unwanted flexibility, which may be detrimental to binding.
Studies on related acetamide inhibitors have systematically explored these features to optimize target engagement. mdpi.com
Strategic Design of this compound Analogues
Building upon SAR data, medicinal chemists employ several strategic approaches to design next-generation analogues with superior properties. These strategies range from subtle modifications to complete restructuring of the molecular scaffold.
Bioisosteric Replacement : This strategy involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of improving the molecule's biological profile. nih.govnih.gov For the this compound scaffold, several bioisosteric replacements could be envisioned:
Replacing the cyclopropyl group with an oxetane (B1205548) or azetidine (B1206935) ring to introduce polarity and potential hydrogen bond accepting capabilities.
Substituting the piperazine ring with other heterocycles like homopiperazine (B121016) or morpholine (B109124) to alter basicity, conformation, and solubility. nih.gov
Replacing the amide bond with a "non-classical" bioisostere like a 1,2,4-oxadiazole (B8745197) to enhance metabolic stability and modify geometry.
Scaffold Hopping : A more drastic approach, scaffold hopping aims to identify novel core structures (scaffolds) that maintain the essential pharmacophoric features of the original molecule. dtic.milnih.gov This can lead to compounds with completely different chemical structures but similar biological activity, potentially overcoming issues with patents, toxicity, or metabolism associated with the original scaffold. For the target compound, one might replace the entire piperazine-acetamide core with a different bicyclic or constrained linker that correctly orients the N-cyclopropyl and N-4 substituent pharmacophores.
Fragment-Based Drug Design (FBDD) : FBDD involves identifying small chemical fragments that bind weakly to the biological target and then growing or linking them to create a more potent lead compound. researchgate.netastx.com The this compound scaffold can be viewed as being assembled from fragments like N-cyclopropylacetamide and a substituted piperazine. In a design campaign, one could use biophysical techniques (e.g., X-ray crystallography, NMR) to identify how these or alternative fragments bind to the target and then use this structural information to design optimized linkers and substituents. researchgate.net
Ligand-Based Design : In the absence of a target's 3D structure, ligand-based methods are employed. drugdesign.org If a set of active analogues of this compound exists, a pharmacophore model can be generated. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. This pharmacophore can then be used as a 3D query to search virtual libraries for new, structurally diverse compounds that fit the model and are therefore likely to be active. drugdesign.org
Emergent Research Directions and Translational Perspectives Academic Focus
Development of Advanced Methodologies for Synthesis and Characterization
The synthesis of N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide and its analogues is pivotal for further investigation. Modern synthetic strategies are continuously being refined to improve efficiency, yield, and purity. Key areas of development include:
Novel Coupling Reagents: Research is ongoing to identify more efficient and environmentally benign coupling reagents for the amidation reaction between the cyclopropylamine (B47189) moiety and the oxo-acetyl piperazine (B1678402) precursor.
Flow Chemistry: The application of continuous flow synthesis methodologies is being explored to enable safer, more scalable, and highly controlled production of the target compound and its derivatives.
Advanced Purification Techniques: The development of advanced chromatographic techniques, such as supercritical fluid chromatography (SFC), is crucial for obtaining highly pure enantiomeric forms of chiral derivatives, which is often essential for understanding their specific biological activities.
For characterization, a suite of sophisticated analytical techniques is indispensable to unequivocally determine the structure and purity of this compound and related compounds.
| Analytical Technique | Purpose | Key Parameters Determined |
| Nuclear Magnetic Resonance (NMR) | Elucidation of molecular structure | ¹H and ¹³C chemical shifts, coupling constants, nuclear Overhauser effects |
| Mass Spectrometry (MS) | Determination of molecular weight and formula | High-resolution mass-to-charge ratio |
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for amide, ketone, and amine groups |
| X-ray Crystallography | Determination of three-dimensional molecular structure | Bond lengths, bond angles, and crystal packing |
Identification and Validation of Novel Biological Targets for Compound Class
A primary focus of current research is the identification and validation of novel biological targets for the broader class of this compound derivatives. The inherent structural features of this compound class make it a versatile scaffold for interacting with a range of biological macromolecules.
Initial studies on related structures have suggested potential interactions with various target families. For instance, derivatives of 2-(piperazin-1-yl)acetamide (B1364376) have been explored for their activity as modulators of transporters and enzymes. A notable example is the investigation of related compounds as positive allosteric modulators of the excitatory amino acid transporter 2 (EAAT2), a target implicated in neurological disorders. nih.gov
Future research will likely involve:
High-Throughput Screening (HTS): Screening large libraries of this compound derivatives against diverse panels of biological targets to identify novel activities.
Target Deconvolution: Employing chemical proteomics and other advanced techniques to identify the specific molecular targets of active compounds discovered through phenotypic screening.
In Vitro and In Vivo Validation: Rigorous validation of identified targets using a combination of biochemical assays, cell-based models, and animal models of disease.
Integration of Multi-Omics and Systems Biology Approaches in Mechanistic Research
To gain a comprehensive understanding of the mechanism of action of this compound and its analogues, an integrative approach combining multi-omics and systems biology is essential. This allows for a holistic view of the cellular and physiological effects of these compounds beyond a single target interaction.
| Omics Approach | Data Generated | Potential Insights |
| Genomics | DNA sequence variations | Identification of genetic factors influencing compound response |
| Transcriptomics | Gene expression profiles (mRNA) | Understanding of cellular pathways modulated by the compound |
| Proteomics | Protein expression and post-translational modifications | Identification of direct and indirect protein targets and signaling cascades affected |
| Metabolomics | Profiles of small molecule metabolites | Elucidation of the compound's impact on cellular metabolism |
By integrating these large-scale datasets, researchers can construct comprehensive network models to predict the systemic effects of this compound derivatives and identify potential biomarkers for efficacy and off-target effects.
Design and Application of this compound-Derived Chemical Probes for Biological Discovery
The development of chemical probes derived from the this compound scaffold is a powerful strategy for dissecting complex biological processes. These probes are designed to retain the biological activity of the parent compound while incorporating a reporter tag (e.g., a fluorophore, biotin, or a photo-crosslinker) or a reactive group.
Applications of these chemical probes include:
Target Identification and Validation: Affinity-based probes can be used to isolate and identify the binding partners of the compound from complex biological mixtures.
Cellular Imaging: Fluorescently labeled probes can be employed to visualize the subcellular localization of the compound and its targets in living cells.
Activity-Based Protein Profiling (ABPP): Probes with reactive groups can be used to covalently label and identify active enzymes in a specific class.
Recent research on related 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives has demonstrated the feasibility of developing radiolabeled versions as potential molecular probes for imaging transporters like EAAT2 using techniques such as Positron Emission Tomography (PET). nih.gov This highlights the translational potential of designing probes from this chemical class for both basic research and clinical diagnostics.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide?
Answer:
The synthesis typically involves coupling a cyclopropyl group with a piperazine derivative. Key steps include:
- Cyclopropane introduction : Using reagents like ethyl chloroacetate and cyclopropylamine under basic conditions to form the acetamide backbone.
- Piperazine coupling : Reacting with activated carbonyl intermediates (e.g., chloroacetyl chloride) in ethanol or THF, catalyzed by triethylamine (, Sharma et al., 2008).
- Reaction optimization : Adjusting temperature (0–5°C for sensitive intermediates) and stoichiometry to improve yield (, Scheme 3).
| Synthetic Step | Reagents/Conditions | Key References |
|---|---|---|
| Cyclopropane incorporation | Ethyl chloroacetate, cyclopropylamine | |
| Piperazine coupling | Chloroacetyl chloride, ethanol, 0–5°C |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Post-synthesis characterization requires:
- Spectroscopic methods : H/C NMR for structural confirmation (e.g., cyclopropyl CH signals at δ 0.5–1.5 ppm and piperazine NH at δ 2.5–3.5 ppm) (, PubChem data).
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] peak at m/z 239.2).
- Elemental analysis : Validate purity (>95%) and stoichiometry ().
Basic: What preliminary biological screening approaches are applicable to this compound?
Answer:
Initial screening should focus on:
- Antimicrobial assays : Disk diffusion or microbroth dilution against S. aureus (gram-positive) and C. albicans (fungal strains) (, Ravindra et al.).
- CNS activity : Radioligand binding assays for serotonin/dopamine receptors due to piperazine’s neuroactive role ().
Advanced: How can structural modifications enhance target selectivity or potency?
Answer:
- Piperazine substitution : Introducing electron-withdrawing groups (e.g., -CF) improves receptor binding (, Sobolevskaya et al., 2007).
- Cyclopropyl optimization : Fluorination increases metabolic stability ( , APExBIO data).
- SAR studies : Compare IC values of analogs against kinases (e.g., Aurora-A) or microbial targets ( ) .
Advanced: How to address contradictions in reported bioactivity data?
Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Purity discrepancies : Validate via HPLC (>98% purity) and control for byproducts (, safety data).
- Structural analogs : Compare with N-phenyl-2-(piperazin-1-yl)acetamide (), noting substituent effects on activity.
Advanced: What computational strategies predict pharmacological targets or mechanisms?
Answer:
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4LTI for kinase targets) to identify binding pockets.
- DFT calculations : Optimize geometry and electrostatic potential maps to predict reactivity ().
Safety: What handling protocols are essential for this compound?
Answer:
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact ().
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard, ).
- Storage : In airtight containers at -20°C, away from moisture.
Advanced: How to design derivatives for improved pharmacokinetics?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
